molecular formula C8H10ClN3O2 B2556115 5-Aminoisophthalamide hydrochloride CAS No. 1147233-38-2

5-Aminoisophthalamide hydrochloride

Cat. No.: B2556115
CAS No.: 1147233-38-2
M. Wt: 215.64
InChI Key: FLWLBAUTYWIDSP-UHFFFAOYSA-N
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Description

5-Aminoisophthalamide hydrochloride is a chemical compound with the CAS Number: 1147233-38-2 . It has a molecular weight of 215.64 and its IUPAC name is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3O2.ClH/c9-6-2-4 (7 (10)12)1-5 (3-6)8 (11)13;/h1-3H,9H2, (H2,10,12) (H2,11,13);1H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties would require specific experimental measurements .

Scientific Research Applications

Polymer Synthesis and Characterization

5-Aminoisophthalamide hydrochloride is used in the synthesis of branched polyamides. For instance, Voit and Wolf (1997) synthesized perfectly branched polyamide dendrons up to generation 4 using 5-(2-aminoethoxy-hydrochloride)-isophthalic acid dimethyl ester. These were characterized by various spectroscopic methods and differential scanning calorimetry, highlighting the compound's role in polymer chemistry (Voit & Wolf, 1997).

Anticancer Agent Synthesis

Yan et al. (2013) utilized polyhalo isophthalonitriles, which can be related to this compound, to synthesize polyhalo 2-aryl-4-aminoquinazolines with significant anticancer activities. This showcases the potential of derivatives of this compound in developing new anticancer agents (Yan et al., 2013).

Nanotechnology and Material Science

In nanotechnology and material science, this compound derivatives are used to create novel materials. Mallakpour and Taghavi (2008) described a microwave-assisted synthesis of novel optically active polyamides derived from 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid, emphasizing the material's novel properties (Mallakpour & Taghavi, 2008).

Pharmaceutical Applications

Barboiu et al. (1999) investigated the reaction of phthalimido-glycine with 5-amino-1,3,4-thiadiazole-2-sulfonamide, leading to derivatives that were efficient inhibitors of carbonic anhydrase isozymes. This research indicates potential pharmaceutical applications, especially in intraocular pressure lowering agents (Barboiu et al., 1999).

Drug Delivery Systems

In the field of drug delivery, this compound derivatives show promise. Saboktakin et al. (2010) examined chitosan–dextran sulfate hydrogels containing 5-aminosalicylic acid, suggesting the potential of these compounds in colon-specific drug delivery systems detectable using MRI techniques (Saboktakin et al., 2010).

Advanced Material Design

This compound and its derivatives are pivotal in advanced material design. For example, Rahmatkhah and Mehdipour‐Ataei (2021) synthesized poly(urethane-amide)s with enhanced thermal stability and solubility, underscoring the importance of this compound in creating materials with improved properties (Rahmatkhah & Mehdipour‐Ataei, 2021).

Magnetic and Optical Studies

This compound is also instrumental in magnetic and optical studies. Wu et al. (2002) synthesized novel 5-aminoisophthalamic acid (AIP) bridged polymers with unique magnetic properties, indicating its utility in creating materials with specific magnetic behaviors (Wu et al., 2002).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 5-Aminoisophthalamide hydrochloride can be found online . It’s important to handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-aminobenzene-1,3-dicarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.ClH/c9-6-2-4(7(10)12)1-5(3-6)8(11)13;/h1-3H,9H2,(H2,10,12)(H2,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWLBAUTYWIDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)N)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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